molecular formula C13H17FN2O2 B594936 Methyl 5-Fluoro-2-(4-methylpiperazino)benzoate CAS No. 1256633-14-3

Methyl 5-Fluoro-2-(4-methylpiperazino)benzoate

Cat. No.: B594936
CAS No.: 1256633-14-3
M. Wt: 252.289
InChI Key: JHEHFNAMXOTYMO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-Fluoro-2-(4-methylpiperazino)benzoate typically involves the reaction of 5-fluoro-2-nitrobenzoic acid with 4-methylpiperazine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3). The resulting intermediate is then esterified using methanol and a strong acid catalyst like sulfuric acid (H2SO4) to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring proper safety and environmental controls.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-Fluoro-2-(4-methylpiperazino)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: LiAlH4, NaBH4, typically in anhydrous solvents like ether or tetrahydrofuran (THF).

    Substitution: Nucleophiles such as amines, thiols, in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).

Major Products Formed

Scientific Research Applications

Methyl 5-Fluoro-2-(4-methylpiperazino)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in studies involving enzyme inhibition and receptor binding.

    Medicine: Investigated for potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 5-Fluoro-2-(4-methylpiperazino)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. In receptor binding studies, the compound can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-Fluoro-2-(4-piperidino)benzoate
  • Methyl 5-Fluoro-2-(4-morpholino)benzoate
  • Methyl 5-Fluoro-2-(4-ethylpiperazino)benzoate

Uniqueness

Methyl 5-Fluoro-2-(4-methylpiperazino)benzoate is unique due to the presence of the 4-methylpiperazino group, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, binding affinity, and overall pharmacological profile, making it a valuable tool in various research applications .

Properties

IUPAC Name

methyl 5-fluoro-2-(4-methylpiperazin-1-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17FN2O2/c1-15-5-7-16(8-6-15)12-4-3-10(14)9-11(12)13(17)18-2/h3-4,9H,5-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHEHFNAMXOTYMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C(C=C(C=C2)F)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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